molecular formula C9H5ClO2 B3053114 3-Chloroisocoumarin CAS No. 51050-54-5

3-Chloroisocoumarin

Cat. No.: B3053114
CAS No.: 51050-54-5
M. Wt: 180.59 g/mol
InChI Key: ITVAVBDLYOFKIJ-UHFFFAOYSA-N
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Description

3-Chloroisocoumarin (CAS 51050-59-0) is a versatile heterocyclic building block and a potent, irreversible mechanism-based serine protease inhibitor . It acts by acylating the active site serine residue of enzymes, effectively blocking their proteolytic activity. This compound is a valuable tool for studying protease-dependent signaling pathways and cellular processes in experimental biology . Isocoumarins and their derivatives are intensely interesting to researchers due to their broad spectrum of biological activities, which include antibacterial, enzyme inhibition, antifungal, and anti-inflammatory effects . The structural motif of the isocoumarin nucleus is a privileged scaffold in medicinal chemistry and drug discovery efforts . As a key synthetic intermediate, this compound can be used to synthesize a wide array of novel, biologically active derivatives, such as 3-amino carbonyl isocoumarins, for further pharmacological investigation . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this compound with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloroisochromen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVAVBDLYOFKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(OC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340007
Record name 3-Chloroisocoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51050-54-5
Record name 3-Chloroisocoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Chloroisocoumarin and Its Analogues

Classical Synthetic Routes to 3-Chloroisocoumarin

Classical approaches often involve the direct manipulation of homophthalic acid derivatives.

Cyclization/Chlorination Approaches from Homophthalic Acid Derivatives

A foundational method for synthesizing 3-alkoxy-4-chloroisocoumarins involves the esterification of homophthalic acid or its substituted derivatives to form monoesters. These monoesters are subsequently cyclized and chlorinated using reagents like phosphorus pentachloride (PCl₅) in solvents such as toluene. While traditional conditions might require prolonged heating (e.g., 16 hours at 80–110 °C), optimized procedures have demonstrated successful cyclization and chlorination in shorter times and milder conditions (e.g., 4 hours at 40 °C) mdpi.com.

Condensation Reactions Utilizing Homophthalic Acid and Acid Chlorides

Homophthalic acid can also serve as a precursor in condensation reactions with acid chlorides to yield 3-substituted isocoumarins. Microwave-assisted, solvent-free conditions have been reported for the direct condensation of homophthalic acid with aryl and acyl chlorides, offering a high-yielding, time-saving, and environmentally friendly approach researchgate.net. This method allows for the synthesis of various 3-substituted isocoumarins in a single step.

Contemporary and Catalytic Synthesis of this compound Analogues

Modern synthetic chemistry has introduced sophisticated catalytic methods, often employing transition metals, to construct the isocoumarin (B1212949) core with greater efficiency and selectivity.

Copper(I)-Catalyzed Domino Reactions for 3-Substituted Isocoumarins

Copper(I) catalysis has proven effective for assembling 3-substituted isocoumarins through domino reaction sequences. One notable strategy involves the copper(I)-catalyzed domino coupling/addition/deacylation process utilizing ortho-halobenzoic acids (such as ortho-iodobenzoic acid, ortho-bromobenzoic acid, or ortho-chlorobenzoic acid) and 1,3-diketones. These reactions typically proceed in solvents like DMF, in the presence of a base such as K₃PO₄, at temperatures ranging from 90–120 °C, often without the need for a ligand organic-chemistry.orgnih.govacs.org. This method offers good to excellent yields and tolerates a variety of functional groups, enabling the synthesis of both alkyl- and aryl-substituted isocoumarins. The reactivity of the halobenzoic acids generally follows the order: iodides > bromides > chlorides > fluorides organic-chemistry.org.

Rhodium(III)-Catalyzed Cyclization Strategies

Rhodium(III) catalysis has emerged as a powerful tool for isocoumarin synthesis, particularly through C–H activation and annulation cascades. One approach involves the Rh(III)-catalyzed oxidative coupling of benzoic acids with geminal substituted vinyl acetates mdpi.com. Another strategy utilizes Rh(III)-catalyzed C–H activation/annulation of enaminones with iodonium (B1229267) ylides, which proceeds via a cascade of C–H activation, Rh-carbenoid migratory insertion, and acid-promoted intramolecular annulation, yielding isocoumarins in useful to good yields (up to 93%) beilstein-journals.orgnih.gov. These methods often operate under mild, redox-neutral conditions and demonstrate broad substrate scope and functional group tolerance. Rhodium catalysis has also been applied to the synthesis of phosphaisocoumarins through the cyclization of alkynes with arylphosphonic acid monoesters acs.org.

Derivatization Strategies for this compound

While the outline does not explicitly detail derivatization of this compound itself, general derivatization strategies in analytical and synthetic chemistry are relevant. Derivatization typically involves modifying a molecule to improve its properties for analysis or further reaction. Common derivatization reactions include acylation, silylation, and alkylation, which can alter volatility, thermal stability, and chromatographic behavior numberanalytics.comsigmaaldrich.com. For instance, trifluoroacetic anhydride (B1165640) is a common acylation reagent numberanalytics.com. While specific derivatization pathways for this compound are not detailed in the provided search results, the isocoumarin scaffold itself can undergo further transformations, such as conversion to isoquinolinones researchgate.net.

Data Tables

Table 1: Selected Classical and Catalytic Synthesis Methods for Isocoumarins

Method/CatalystStarting MaterialsReaction ConditionsProduct TypeTypical YieldsReferences
PCl₅ CyclizationHomophthalic acid monoestersToluene, 40-110 °C, 4-16 h3-alkoxy-4-chloroisocoumarins55-62% mdpi.comnih.gov
CondensationHomophthalic acid, acid chloridesMicrowave-assisted, solvent-free3-substituted isocoumarinsHigh researchgate.net
Cu(I)-Catalyzed Dominoo-halobenzoic acids, 1,3-diketonesDMF, K₃PO₄, 90-120 °C, no ligand3-substituted isocoumarinsGood to excellent organic-chemistry.orgnih.govacs.org
Rh(III)-Catalyzed C–H Activation/AnnulationBenzoic acids, geminal substituted vinyl acetatesOxidative coupling3-substituted isocoumarins84% mdpi.com
Rh(III)-Catalyzed C–H Activation/AnnulationEnaminones, iodonium ylidesAcid-promoted annulationIsocoumarinsUp to 93% beilstein-journals.orgnih.gov

Table 2: Examples of Synthesized Isocoumarin Derivatives and Yields

Compound Name/StructureYield (%)Melting Point (°C)Key Reagents/ConditionsReferences
3-(p-tolyl)-1H-isochromen-1-one8488–89Rh(III)-catalyzed oxidative coupling of benzoic acids with vinyl acetates mdpi.com
3-(4-(tert-butyl)phenyl)-7-chloro-1H-isochromen-1-one81236–237Rh(III)-catalyzed oxidative coupling of benzoic acids with vinyl acetates mdpi.com
4-Chloro-3-(cyclohexylmethoxy)isocoumarin6081–82Cyclization of homophthalate monoester with PCl₅ nih.gov
4-Chloro-3-(2-cyclohexylethoxy)isocoumarin5571–72Cyclization of homophthalate monoester with PCl₅ nih.gov
3-Methoxy-4-chloroisocoumarin20-Cyclization of homophthalate monoester with PCl₅ mdpi.com
3-iso-Propoxy-4-chloroisocoumarin34-Cyclization of homophthalate monoester with PCl₅ mdpi.com
Isocoumarin (from enaminones and iodonium ylides)Up to 93-Rh(III)-catalyzed C–H activation/annulation cascade beilstein-journals.org
3-substituted isocoumarins (from o-halobenzoic acids/1,3-diketones)Good to excellent-Cu(I)-catalyzed domino coupling/addition/deacylation process organic-chemistry.orgnih.govacs.org

Synthesis of 3-Alkoxy-4-chloroisocoumarins

The preparation of 3-alkoxy-4-chloroisocoumarins typically involves the cyclization of homophthalate monoesters. A widely adopted method, adapted from existing literature researchgate.net, utilizes phosphorus pentachloride (PCl5) as a key reagent for both cyclization and chlorination nih.govresearchgate.netuts.edu.au. This process generally begins with the conversion of homophthalic acid into its corresponding monoesters using appropriate alcohols and sulfuric acid nih.govresearchgate.net. The resulting monoesters are then treated with PCl5 in an inert organic solvent, such as toluene, often at moderate temperatures (e.g., 40 °C) for several hours, to yield the desired 3-alkoxy-4-chloroisocoumarin derivatives nih.govresearchgate.net.

Alternative synthetic pathways have also been explored. For instance, 4-chloroisocoumarins can be synthesized through the PhICl2-mediated intramolecular cyclization of o-alkynylbenzoates under metal-free conditions, offering a route that is scalable and tolerant of various functional groups researchgate.net.

Table 1: Synthesis of 3-Alkoxy-4-chloroisocoumarins

Compound Class/ExampleStarting Material(s)Key Reagent(s)Typical ConditionsYield RangeReference(s)
3-Alkoxy-4-chloroisocoumarins (General)Homophthalate monoestersPCl5Toluene, 40 °C, 4 hVaries nih.govresearchgate.netuts.edu.au
(±)-7-Amino-3-sec-butoxy-4-chloroisocoumarin (6a)Precursor compound 5Activated Zn dust, glacial acetic acidDCM, 0 °C to RTNot specified nih.gov
(±)-7-(dimethylamino)-3-sec-butoxy-4-chloroisocoumarin (6b)(±)-7-Amino-3-sec-butoxy-4-chloroisocoumarin (6a)Paraformaldehyde, NaBH3CNAcetic acid, RT, overnightNot specified nih.gov
4-Chloroisocoumarinso-AlkynylbenzoatesPhICl2Metal-free conditionsModerate to good researchgate.net

Introduction of C-7 Substituents in 3-Alkoxy-4-chloroisocoumarins

The C-7 position of the 3-alkoxy-4-chloroisocoumarin scaffold plays a crucial role in modulating the biological activity and selectivity of these compounds, particularly their inhibitory potency against various proteases nih.govresearchgate.netnih.govrcsb.org. Research has indicated that nitrogen-based substituents are commonly introduced at this position, serving as key points for further derivatization nih.govgrafiati.com.

The synthesis of 7-amino-3-alkoxy-4-chloroisocoumarins can be achieved through various methods, including the reduction of precursor functionalities or direct synthetic routes nih.govnih.gov. For instance, the introduction of an amino group at the C-7 position has been accomplished using activated zinc dust in the presence of glacial acetic acid nih.gov. Once the 7-amino group is installed, it can be further modified to create a diverse array of substituted amino derivatives, such as acyl, urea (B33335), carbamate (B1207046), alkylureido, and alkylthioureido functionalities nih.govrcsb.org. These modifications are critical for fine-tuning the interaction of the isocoumarin derivatives with their target enzymes, with hydrophobic substituents on the 7-amino position often leading to enhanced selectivity and inhibitory potency nih.govrcsb.org. For example, the synthesis of (±)-7-amino-3-sec-butoxy-4-chloroisocoumarin (6a) and its subsequent N,N-dimethyl derivative (6b) exemplifies the strategies for functionalizing this position nih.gov. Other notable C-7 substituents include guanidino groups, which have been incorporated to enhance enzyme binding rcsb.org.

Table 2: Introduction of C-7 Substituents in 3-Alkoxy-4-chloroisocoumarins

Target C-7 SubstituentPrecursor/MethodResulting Compound Class/ExampleKey Structure-Activity Relationship (SAR) ObservationReference(s)
Amino (-NH2)Reduction of precursor groups; Direct synthesis7-Amino-3-alkoxy-4-chloroisocoumarins (e.g., 6a)Serves as a versatile precursor for further derivatization. nih.govnih.gov
Dimethylamino (-N(CH3)2)Reductive amination of 7-amino derivatives(±)-7-(dimethylamino)-3-sec-butoxy-4-chloroisocoumarin (6b)Not specifically detailed for this derivative, but general N-alkylation is a common modification. nih.gov
Alkylureido/AlkylthioureidoReaction of 7-amino derivatives with isocyanates/isothiocyanates7-(alkylureido)- and 7-(alkylthioureido)-3-alkoxy-4-chloroisocoumarinsHydrophobic substituents at the 7-amino position afford the best selectivity and inhibitory potency for target enzymes like porcine pancreatic elastase (PPE). rcsb.org
GuanidinoSpecific synthetic routes to incorporate the guanidino moiety4-chloro-3-ethoxy-7-guanidinoisocoumarin (B52176)The guanidino group forms hydrogen bonds with the carbonyl and hydroxyl groups of amino acid residues (e.g., Thr-41) within the enzyme's active site, enhancing binding. rcsb.org

Formation of Amino- and Substituted Amino-Isocoumarin Derivatives

Beyond the C-7 position, amino functionalities can be incorporated into the isocoumarin core through various synthetic strategies. For example, methods involving the electrophilic cyclization of ortho-ynamidyl benzoate (B1203000) esters provide access to 3-amino-4-halo- or 4-seleno-isocoumarin derivatives in a rapid and efficient manner grafiati.com. Similarly, isocyanide insertion reactions into sulfanyl-phthalides under Lewis acid catalysis can yield 3-amino-4-sulfanyl isocoumarins grafiati.com. These routes expand the repertoire of amino-substituted isocoumarins accessible for further investigation. Additionally, isocoumarin derivatives bearing amino groups at other positions, such as the 8-amino-substituted isocoumarins reported by Mayakrishnan et al., have also been synthesized and structurally characterized nih.gov.

Reactivity and Reaction Mechanisms of 3 Chloroisocoumarin and Its Derivatives

General Reactivity Profile of 3-Chloroisocoumarin

This compound and its derivatives are recognized as a significant class of mechanism-based inhibitors, particularly targeting serine proteases. Their reactivity stems from the strained lactone ring and the presence of a chlorine atom at the 3-position, which acts as a latent acid chloride. This structural feature makes them effective inactivators of a wide range of serine proteases, including human leukocyte elastase (HLE), chymotrypsin (B1334515), and thrombin. researchgate.netnih.govbenthamscience.com

The core reactivity of this compound involves the enzymatic hydrolysis of the lactone ring. This process unmasks a reactive acyl chloride moiety, which can then interact with active site residues of the target enzyme. ebi.ac.uk The general mechanism-based nature of these inhibitors is supported by the observation that their inactivation rate is significantly reduced in the presence of the enzyme's substrate or a reversible inhibitor, indicating that the interaction occurs at the active site. researchgate.net Furthermore, ultraviolet spectral analysis has shown that the isocoumarin (B1212949) ring structure is lost during the inactivation process, consistent with a ring-opening mechanism. ebi.ac.uk

Derivatives of this compound, such as 3-alkoxy-4-chloroisocoumarins, have been synthesized to modulate the reactivity and selectivity towards different serine proteases. researchgate.netmdpi.com For instance, the nature of the alkoxy group at the 3-position can influence the stability of the resulting acyl-enzyme complex and the rate of enzyme reactivation. researchgate.net

Mechanism-Based Inactivation by Chloroisocoumarins in Biological Systems

The inactivation of serine proteases by this compound and its derivatives is a well-documented example of mechanism-based inhibition, often referred to as "suicide inhibition." nih.govbenthamscience.com This process involves the enzyme's own catalytic machinery to activate the inhibitor, leading to the formation of a stable covalent adduct and subsequent inactivation of the enzyme.

Nucleophilic Attack and Acyl Enzyme Complex Formation

The inactivation process is initiated by a nucleophilic attack from the catalytic serine residue of the protease on the carbonyl carbon of the isocoumarin's lactone ring. researchgate.netnih.gov This is a characteristic first step in the catalytic cycle of serine proteases. libretexts.orguv.es The attack leads to the opening of the lactone ring and the formation of a covalent acyl-enzyme intermediate. nih.gov In this intermediate, the inhibitor is attached to the active site serine via an ester bond. rcsb.org

The formation of this acyl-enzyme complex is a critical step, as it unmasks the reactive acyl chloride functionality that was latent in the parent inhibitor. researchgate.netebi.ac.uk This newly formed, highly reactive group is then positioned to react with other nucleophilic residues within the enzyme's active site. researchgate.net

Role of the Chlorine Atom in Reactive Intermediates

The chlorine atom at the 3-position (or 4-position in some derivatives) plays a crucial role in the subsequent reactions that lead to irreversible inactivation. Following the formation of the initial acyl-enzyme complex, the now-exposed acyl chloride can be attacked by another nucleophile within the active site, often a histidine residue from the catalytic triad. researchgate.netacs.org This can lead to the formation of a "doubly covalent bonded alkylated acyl enzyme," which is an extremely stable complex. nih.gov

The presence of the chlorine atom significantly enhances the inhibitory potency compared to isocoumarin alone, which shows no inhibitory effect. taylorandfrancis.com The chlorine atom's electron-withdrawing nature increases the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack. Furthermore, its role as a good leaving group is central to the formation of the reactive acyl chloride intermediate. ecnu.edu.cn

Kinetics of Enzyme-Inhibitor Complex Stability

The stability of the enzyme-inhibitor complex can vary depending on the specific isocoumarin derivative and the target enzyme. For some 3-alkoxy-4-chloroisocoumarins, the inactivation is transient, and the enzyme can regain its activity over time. researchgate.net The half-life of the acyl-enzyme complex for these transient inhibitors can range from hours to days. researchgate.net For example, with elastase, the half-life of the acyl-enzyme complex is about one hour when the 3-alkoxy group is ethyl, and 20 hours when it is isobutyl. researchgate.net

In contrast, other derivatives, particularly those that lead to the alkylation of a second active site residue, form highly stable, essentially irreversible complexes. nih.gov The kinetics of inactivation are often studied to determine the second-order rate constant (kobs/[I]), which provides a measure of the inhibitor's potency. researchgate.net

Alkylation of Active Site Residues in Enzyme Inhibition

A key feature of the mechanism-based inactivation by some chloroisocoumarins is the subsequent alkylation of active site residues following the initial acylation. After the formation of the acyl-enzyme intermediate, the unmasked reactive species can alkylate a nearby nucleophilic residue, most commonly a histidine of the catalytic triad. researchgate.netacs.org This two-step process—acylation followed by alkylation—results in a cross-linked, doubly-covalent modification of the enzyme's active site, leading to its irreversible inactivation. nih.gov

This alkylation step is not universal to all chloroisocoumarin inhibitors. The structure of the inhibitor and the specific architecture of the enzyme's active site determine whether this second covalent modification occurs. rcsb.org For instance, kinetic studies have suggested that at a physiological pH of 7.5, many isocoumarins alkylate the active site histidine, whereas at a lower pH of 5.0, the predominant pathway appears to be the formation of a stable acyl-enzyme derivative without subsequent alkylation. rcsb.org The ability of these compounds to alkylate active site residues is a hallmark of their function as powerful, mechanism-based enzyme inhibitors. elifesciences.org

Enzyme Inhibition Studies: Serine Proteases As Primary Targets

Broad-Spectrum Inhibitory Properties of Chloroisocoumarins against Serine Proteases

Chloroisocoumarins, particularly those with modifications at the 3-alkoxy and 7-amino positions, have demonstrated broad-spectrum inhibitory activity against various serine proteases mdpi.comresearchgate.netnih.govuts.edu.au. These compounds are characterized by their ability to react with the active site serine residue of these enzymes, leading to irreversible or transient inactivation nih.govnih.govebi.ac.uk. The general mechanism involves the opening of the isocoumarin (B1212949) ring, exposing a reactive moiety that acylates the enzyme's active site nih.govnih.govebi.ac.uk. This broad activity makes them versatile inhibitors for studying the functions of different serine proteases mdpi.comnih.gov.

Inhibition of Human Leukocyte Elastase (HLE) by 3-Chloroisocoumarin Derivatives

Human Leukocyte Elastase (HLE) is a key serine protease implicated in inflammatory diseases and tissue degradation. This compound derivatives have emerged as particularly potent inhibitors of HLE uts.edu.aunih.govresearchgate.netnih.govbenthamscience.comcore.ac.ukacs.orgnih.govuni-greifswald.de.

Studies have characterized the kinetics of HLE inactivation by this compound derivatives. These compounds often exhibit high second-order rate constants (kobs/[I]) for HLE inactivation, indicating potent and rapid inhibition uts.edu.aunih.govuni-greifswald.de. For instance, some 3-alkoxy-7-amino-4-chloroisocoumarins have shown kobs/[I] values ranging from 104 to 106 M-1s-1, signifying strong inhibitory potency nih.gov. The inactivation process is typically time-dependent and can be irreversible, with minimal activity regained upon extensive dialysis, suggesting stable covalent adduct formation nih.govnih.govuni-greifswald.de.

The structure of the this compound molecule significantly influences its inhibitory potency and selectivity towards HLE. Modifications at the C-3 and C-7 positions are crucial for modulating activity uts.edu.aunih.govnih.gov. For example, hydrophobic substituents at the 7-amino position have been found to enhance both selectivity and inhibitory potency for HLE nih.govnih.gov. The nature of the 3-alkoxy group also plays a role, with longer or specific alkyl chains potentially improving interactions with the enzyme's S1 subsite nih.govnih.gov.

Inhibition of Other Key Serine Proteases

Beyond HLE, this compound derivatives have been investigated for their inhibitory effects on other significant serine proteases involved in various biological cascades.

3-Chloroisocoumarins and related structures are also effective inhibitors of alpha-chymotrypsin nih.govnih.govnih.govresearchgate.netresearchgate.net. These compounds often act as time-dependent inhibitors, leading to the inactivation of alpha-chymotrypsin through covalent modification of its active site serine nih.govnih.govresearchgate.net. For example, 3,4-dichloroisocoumarin (B162991) has been shown to totally inactivate alpha-chymotrypsin nih.govebi.ac.uk. The presence of specific substituents, such as the 3-alkoxy group, can influence the interaction with the S1 subsite of alpha-chymotrypsin, similar to its effect on other serine proteases nih.gov.

Several studies have reported the inhibitory activity of isocoumarin derivatives, including those related to this compound, against proteases of the coagulation cascade, such as thrombin, human factor XIa, and human factor XIIa researchgate.netnih.govresearchgate.netbenthamscience.comresearchgate.net. These compounds can act as mechanism-based inhibitors, offering potential as anticoagulants nih.govresearchgate.netresearchgate.net. Pharmacomodulation of the 3-alkoxy and 7-amino groups on the chloroisocoumarin scaffold has led to the development of potent inhibitors for these coagulation factors nih.govresearchgate.netresearchgate.net. For instance, specific 3-alkoxy-7-amino-4-chloroisocoumarins have shown potent inhibition of human factor XIa and XIIa nih.govresearchgate.net.

Compound List:

this compound

3-Alkoxy-4-chloroisocoumarins

3-Alkoxy-7-amino-4-chloroisocoumarins

3,4-Dichloroisocoumarin

7-Nitro-isocoumarin derivatives

3-Alkoxy-4-chloro-7-nitroisocoumarins

7-Amino-4-chloro-3-methoxyisocoumarin

7-Amino-4-chloro-3-propoxyisocoumarin

7-Amino-4-chloro-3-(2-bromoethoxy)isocoumarin

4-Chloro-3-ethoxy-7-guanidinoisocoumarin (B52176)

Urokinase and Kallikrein Inhibition

Isocoumarin derivatives have demonstrated notable inhibitory effects on urokinase and kallikrein, enzymes that play crucial roles in physiological processes such as blood coagulation, fibrinolysis, and inflammation nih.govbenthamscience.com. Pharmacomodulation of 3-alkoxy-4-chloroisocoumarins and their 3-alkoxy-7-amino-4-chloroisocoumarin counterparts has led to the identification of potent inhibitors for these serine proteases nih.govbenthamscience.com. Specifically, studies on uncharged isocoumarin-based inhibitors of urokinase-type plasminogen activator (uPA) have identified compounds with significant inhibitory constants. For instance, compound 4d, a 3-bromoalkoxy-4-chloroisocoumarin, exhibited a Ki of 9 μM, while compound 4b, featuring a longer bromoalkoxy chain, showed improved binding with a Ki of 2.4 μM nih.gov. A further optimized derivative, N-[3-(3-Bromopropoxy)-4-chloro-1-oxo-1H-isochromen-7-yl]benzamide, acted as a lead uncharged inhibitor with a Ki of 0.034 μM nih.gov. These findings underscore the potential of the 4-chloroisocoumarin scaffold in developing targeted inhibitors for urokinase.

Porcine Pancreatic Elastase (PPE) Inhibition

Porcine pancreatic elastase (PPE) is a well-studied serine protease, and isocoumarin derivatives have been extensively investigated for their ability to inhibit its activity. This compound and its related compounds are recognized as effective mechanism-based inhibitors of serine proteases benthamscience.comresearchgate.net. 3,4-Dichloroisocoumarin, for example, has shown significant inhibitory activity against PPE, with kobs/[I] values reported as 2500 M-1s-1 researchgate.net. More specifically, studies involving 7-substituted 3-alkoxy-4-chloroisocoumarins have yielded potent inhibitors of PPE. The crystal structure of an acyl enzyme formed by the inhibition of PPE with 4-chloro-3-ethoxy-7-guanidinoisocoumarin provided insights into the binding interactions nih.govrcsb.org. Derivatives with a tert-butylureido group at the 7-position were identified as particularly effective, with some irreversible inhibitors achieving kobs/[I] values of 8100 M-1s-1 and 12,000 M-1s-1 nih.govrcsb.org. The 3-ethoxyisocoumarins generally displayed superior inhibitory activity compared to their 3-methoxy counterparts, attributed to better interactions within the S1 pocket of PPE nih.govrcsb.org.

Table 1: Inhibition of Serine Proteases by Isocoumarin Derivatives

Compound Class/Specific DerivativeTarget ProteaseInhibition MetricValueReference(s)
This compoundPorcine Pancreatic Elastase (PPE)kobs/[I]510 M-1s-1 researchgate.net
3,4-DichloroisocoumarinPorcine Pancreatic Elastase (PPE)kobs/[I]2500 M-1s-1 researchgate.net
4-chloro-3-ethoxy-7-guanidinoisocoumarinPorcine Pancreatic Elastase (PPE)kobs/[I]8100 M-1s-1 nih.govrcsb.org
Phenylthioureido derivative of 4-chloro-3-ethoxy-7-guanidinoisocoumarinPorcine Pancreatic Elastase (PPE)kobs/[I]12,000 M-1s-1 nih.govrcsb.org
Compound 4d (3-bromoalkoxy-4-chloroisocoumarin)Urokinase-type Plasminogen Activator (uPA)Ki9 μM nih.gov
Compound 4b (3-bromoalkoxy-4-chloroisocoumarin)Urokinase-type Plasminogen Activator (uPA)Ki2.4 μM nih.gov
N-[3-(3-Bromopropoxy)-4-chloro-1-oxo-1H-isochromen-7-yl]benzamideUrokinase-type Plasminogen Activator (uPA)Ki0.034 μM nih.gov
3-Alkoxy-4-chloroisocoumarinsUrokinase, KallikreinPotent InhibitorsN/A nih.govbenthamscience.com

Inhibition of Chlamydial Protease (CtHtrA) by 3-Alkoxy-4-chloroisocoumarins

The conserved serine protease High-temperature requirement A (CtHtrA) from Chlamydia trachomatis has been identified as a key target for antimicrobial strategies. A series of 3-alkoxy-4-chloroisocoumarins have demonstrated preferential inhibitory activity against CtHtrA mdpi.comresearchgate.netnih.gov. These compounds are synthesized as scaffolds for potential anti-chlamydial agents, with their inhibitory properties against CtHtrA being a primary focus of investigation mdpi.comresearchgate.netnih.govuts.edu.au.

Preferential Inhibition and Specificity Mechanisms

Research indicates that selected 3-alkoxy-4-chloroisocoumarins exhibit a notable preference for inhibiting CtHtrA over other serine proteases, such as human leukocyte elastase (HLE) mdpi.comresearchgate.netnih.gov. Compounds 2a-g, for instance, showed effective inhibition of CtHtrA relative to the reference inhibitor JO146, while displaying poor to modest inhibition of HLE researchgate.net. This differential inhibition suggests that the structural features of these isocoumarins confer a degree of selectivity. The mechanisms underlying this selectivity are thought to be governed by interactions at the C-3 and C-7 positions of the isocoumarin core, which influence the compounds' properties against different serine proteases mdpi.comnih.gov.

Structural Modifications Influencing CtHtrA Potency

The potency of 3-alkoxy-4-chloroisocoumarins against CtHtrA is significantly influenced by structural modifications, particularly at the C-3 alkoxy substituent and the C-7 position mdpi.comnih.gov. Studies have shown that extending the R1 carbon chain of the C-3 alkoxy group from methyl to ethyl (e.g., compound 2a to 2b) resulted in a 1.5-fold increase in activity relative to JO146, although further elongation of the chain led to reduced potency researchgate.net. This observation may be linked to steric constraints within the enzyme's S1 subpocket researchgate.net.

Modifications at the C-7 position have also been explored to fine-tune inhibitory activity and anti-chlamydial properties mdpi.comresearchgate.netnih.gov. While modifications at C-7 generally attenuated anti-chlamydial effects, specific C-7 substituted derivatives of compound 2g demonstrated enhanced activity. Notably, amino (6a) and dimethylamino (6b) analogues at the C-7 position achieved inhibition in over 90% of chlamydial inclusions, indicating that small, polar, electron-donating groups at this position can facilitate potent inhibition of chlamydial growth nih.gov.

Structure Activity Relationship Sar Investigations of 3 Chloroisocoumarin Analogues

Impact of 3-Alkoxy Substituents on Inhibitory Potency and Selectivity

The nature of the substituent at the C-3 position of the 3-alkoxy-4-chloroisocoumarin scaffold plays a vital role in modulating inhibitory potency and selectivity against proteases, notably Human Leukocyte Elastase (HLE) and High-temperature requirement A (CtHtrA). Studies have indicated that the structure of the alkoxy group influences the potency of these compounds. For instance, research on HLE inhibition suggests that larger C-3 alkoxy substituents can reduce the kinetic rates of protease inhibition mdpi.comresearchgate.net. Conversely, chain-branched alkoxy groups, such as iso-propyl and sec-butyl, have been shown to increase inhibitory activity. Specifically, a 1.4-fold increase in activity was observed for an iso-propyl substituent (compound 2e) compared to an ethoxy group (compound 2b), and a 2.8-fold improvement was noted for a sec-butoxy group (compound 2g) over a propoxy group (compound 2c) in certain contexts mdpi.com. While precise IC50 values for various 3-alkoxy derivatives against HLE are not consistently detailed across all studies, these findings highlight the impact of steric and electronic properties of the C-3 alkoxy chain on enzyme interaction.

Influence of C-7 Substituents on Biological Activity

Modifications at the C-7 position of the 3-alkoxy-4-chloroisocoumarin nucleus have a profound effect on the biological activity and selectivity of these compounds. Research indicates that the nature of the substituent at this position is directly related to protease inhibition selectivity nih.govnih.gov.

Role of Hydrophobic Substituents on HLE Selectivity

Hydrophobic substituents, particularly those attached to an amino group at the C-7 position, have been found to confer the best selectivity and inhibitory potency for HLE nih.govpatsnap.comuts.edu.au. For example, a compound featuring a phenylcarbamoyl (PhNHCONH) substituent at the 7-amino position (compound 24, a 2-bromoethoxy derivative) exhibited a potent inhibition rate constant (kobs/[I]) of 1.2 x 10^6 M^-1 s^-1 and demonstrated high selectivity for HLE nih.govpatsnap.com. Similarly, a benzoyl-L-phenylalanyl (Bz-L-Phe) substituent on a 3-methoxyisocoumarin scaffold (compound 66) also displayed significant HLE inhibitory potency (kobs/[I] = 1.8 x 10^5 M^-1 s^-1) and high selectivity nih.govpatsnap.com. These findings underscore the importance of incorporating appropriate hydrophobic moieties at C-7 to optimize interactions within the enzyme's active site, particularly the S1 pocket, thereby enhancing HLE selectivity uts.edu.au.

Effect of Amino and Substituted Amino Groups

The introduction of amino and substituted amino groups at the C-7 position significantly alters the biological profile of 3-alkoxy-4-chloroisocoumarins. While derivatives bearing a free amino or substituted amino group at C-7 were found to be weakly active or inactive against serine proteases like alpha-chymotrypsin, trypsin, Caspase-3, and HIV-protease, they demonstrated efficacy in preventing gamma-secretase-mediated production of amyloid-beta (Aβ) peptides nih.govresearchgate.net. Compounds such as JLK6 (5d), JLK2 (5f), and JLK7 (6f), which feature amino or substituted amino groups at C-7, were identified as potent inhibitors of beta-amyloid peptide production nih.govresearchgate.net. In the context of HLE inhibition, various acyl, urea (B33335), and carbamate (B1207046) derivatives of 7-amino-4-chloroisocoumarins have been synthesized and evaluated, with urea derivatives, such as those containing a tert-butylureido group, showing particular promise nih.gov.

Correlations between Structural Features and Enzyme Specificity

A comprehensive understanding of the SARs of 3-chloroisocoumarin analogues reveals a strong correlation between specific structural features and enzyme specificity. The C-3 alkoxy group influences potency, while the C-7 substituent critically dictates selectivity nih.govnih.govnih.gov. Crystal structure data suggest that the C-3 position orients itself into the S1 sub-pocket, playing a key role in determining substrate specificity uts.edu.au. Furthermore, the ability of HLE to accommodate smaller groups compared to other proteases like alpha-chymotrypsin contributes to the observed selectivity patterns researchgate.net.

The strategic placement of substituents, particularly hydrophobic groups at the C-7 position, allows these compounds to preferentially occupy specific enzyme pockets, thereby achieving high selectivity for targets like HLE nih.govuts.edu.au. This targeted modification approach enables the design of mechanism-based inhibitors with tailored specificity profiles for various serine proteases nih.govnih.gov.

Data Table: HLE Inhibition Potency of this compound Analogues

Other Biological Activities and Potential Applications of 3 Chloroisocoumarin Derivatives

Antimicrobial Activity

Research into 3-chloroisocoumarin derivatives has revealed their potential as antibacterial agents. Studies have explored their activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. While specific data on this compound itself is limited in the provided search results, derivatives have shown varying degrees of efficacy. For instance, some isocoumarin (B1212949) derivatives have exhibited antibacterial activity against E. coli and Bacillus cereus nih.govtubitak.gov.trgoogle.comasianpubs.orgnih.govnotulaebotanicae.romdpi.comnih.govresearchgate.net. Additionally, Staphylococcus epidermidis has been identified as a target for some isocoumarin compounds, with some derivatives showing medium to strong inhibition zones notulaebotanicae.romdpi.comnih.govresearchgate.net. However, other studies indicate that certain isocoumarin derivatives, including those with antibacterial activity, may not be effective against all bacterial strains or may require specific structural modifications to enhance their potency nih.govresearchgate.netmdpi.com.

Isocoumarin derivatives have also been investigated for their antifungal properties, particularly against Candida albicans and plant pathogenic fungi nih.govtubitak.gov.trmdpi.commdpi.comjogcr.comnih.govnih.govmdpi.com. Studies have shown that coumarin (B35378), a related compound, can induce apoptosis in Candida albicans, suggesting a potential mechanism for antifungal activity nih.govnih.gov. While specific data on this compound derivatives against Candida albicans is not detailed in the provided snippets, the broader class of isocoumarins is recognized for its antifungal potential. Research on other isocoumarin derivatives has indicated activity against plant pathogenic fungi, although some compounds have shown no significant activity at tested concentrations researchgate.netmdpi.com.

Anti-Chlamydial Properties

Several studies highlight the anti-chlamydial properties of 3-alkoxy-4-chloroisocoumarin derivatives mdpi.comnih.govresearchgate.netresearchgate.net. These compounds have shown promise in inhibiting the serine protease High-temperature requirement A (HtrA) of Chlamydia trachomatis, a key enzyme involved in the bacterium's survival and pathogenesis mdpi.comnih.govresearchgate.netresearchgate.net. The potency of these inhibitors is influenced by the structure of the alkoxy substituent and modifications at the C-7 position of the isocoumarin nucleus mdpi.comnih.govresearchgate.net. Some derivatives have demonstrated significant anti-chlamydial activity in whole-cell assays, reducing bacterial infectious progeny researchgate.net.

Inhibition of Amyloid Peptide Production (Gamma-Secretase-Mediated)

Isocoumarin derivatives have been identified as inhibitors of gamma-secretase-mediated amyloid peptide production, a process implicated in Alzheimer's disease nih.govresearchgate.netresearchgate.netnih.govacs.org. Specifically, 7-substituted-4-chloro-3-alkoxy isocoumarin derivatives, particularly those with amino groups at the 7-position, have shown the ability to prevent the production of amyloid beta (Aβ) peptides nih.govresearchgate.net. Compounds like JLK6, JLK2, and JLK7 have been noted for their activity in this area, suggesting their potential as therapeutic agents for Alzheimer's disease nih.govresearchgate.net. These compounds generally exhibit weak to moderate inhibitory activity against the 20S proteasome, indicating a degree of selectivity nih.govresearchgate.net.

Herbicidal and Insecticidal Activities of Related Isocoumarins

While direct evidence for this compound specifically in herbicidal and insecticidal applications is not extensively detailed in the provided snippets, the broader class of isocoumarins and their derivatives have been studied for these agricultural uses nih.govtubitak.gov.trgoogle.comasianpubs.orgscielo.brasianpubs.orgnih.gov. Some isocoumarin derivatives have been reported to possess herbicidal activity, controlling weed growth tubitak.gov.trasianpubs.orgscielo.brasianpubs.org. Insecticidal properties have also been observed in certain isocoumarin compounds, with studies investigating their effects on insect growth and consumption rates nih.govnih.gov. The structural diversity within isocoumarins contributes to their varied biological activities, including potential applications in crop protection nih.govtubitak.gov.trgoogle.comnih.gov.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the atomic connectivity and electronic environment of nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

¹H NMR Spectroscopy: ¹H NMR spectra reveal the number of different types of protons in a molecule, their chemical environment (through chemical shifts, δ, in parts per million, ppm), and their neighboring protons (through spin-spin coupling, observed as splitting patterns like singlets (s), doublets (d), triplets (t), quartets (q), and multiplets (m)). For isocoumarin (B1212949) derivatives, characteristic signals include those from aromatic protons on the fused benzene (B151609) ring, protons of any substituents at the 3-position, and potentially protons on the lactone ring if present.

For example, studies on 3-alkoxy-4-chloroisocoumarins have reported characteristic signals for the aromatic protons of the isocoumarin core. Typically, signals for H-8 appear as a doublet, while H-5, H-6, and H-7 appear as multiplets or doublets of triplets, often in the δ 7.3-8.2 ppm range in CDCl₃ mdpi.com. The specific chemical shifts and coupling patterns are highly sensitive to the substitution pattern on both the isocoumarin core and any substituents.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal, characterized by its chemical shift (δ, ppm). The carbonyl carbon (C=O) of the lactone ring in isocoumarins is usually observed at a characteristic downfield shift, often around δ 160-170 ppm mdpi.comnih.gov. The carbon at position 3 (C-3), which is directly attached to the ring oxygen and often bears a substituent, also exhibits a distinct chemical shift, typically in the δ 90-160 ppm range, depending on the nature of the substituent mdpi.comnih.gov. Other aromatic carbons resonate in the δ 110-150 ppm range.

Illustrative NMR Data for Related Compounds:

Compound NameNucleusChemical Shift (δ, ppm)MultiplicityAssignment/NotesSource
3-Methoxy-4-chloroisocoumarin (2a)¹H8.20d, J=7.5 HzH-8 mdpi.com
¹H7.77–7.72mH-6 and H-5 mdpi.com
¹H7.39dt, J=8.5 HzH-7 mdpi.com
¹H4.00sOCH₃ (methoxy substituent) mdpi.com
¹³C160.0-C=O (Lactone carbonyl) mdpi.com
¹³C91.3-C-3 (bearing methoxy (B1213986) group) mdpi.com
3-(2',3'-Dichlorophenyl)isocoumarin ¹H6.95sH-4 scielo.br
¹H7.57mH-5 scielo.br
¹H7.73dd, J=1.78, 8.9 HzH-3 (on isocoumarin ring) scielo.br
¹H7.78mH-4 (on isocoumarin ring) scielo.br
¹H8.16dd, J=1.77, 7.9 HzH-8 scielo.br
¹³C171.1-C=O (Lactone carbonyl) scielo.br
¹³C100.7-C-4 (on isocoumarin ring) scielo.br

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and providing insights into the structure of a compound through the analysis of its fragmentation patterns. Techniques like High-Resolution Mass Spectrometry (HRMS), particularly using ionization methods such as Electrospray Ionization (ESI) coupled with Time-of-Flight (Q-TOF) analyzers, can provide highly accurate mass measurements, allowing for the determination of the elemental composition.

Molecular Weight Determination: HRMS can confirm the molecular formula by measuring the mass-to-charge ratio (m/z) of the molecular ion or its adducts (e.g., [M+H]⁺, [M+Na]⁺) with very high precision. For instance, the accurate mass measurement of a sodium adduct ([M+Na]⁺) can confirm the presence and number of chlorine atoms, as well as other elements, within the molecule.

Fragmentation Analysis: In Electron Ionization Mass Spectrometry (EI-MS), molecules are fragmented into characteristic ions, which can be used to deduce structural features. Common fragmentation pathways for isocoumarins can involve the loss of substituents, cleavage of the lactone ring, or fragmentation of aromatic substituents. Analysis of these fragment ions helps in confirming the proposed structure and identifying potential impurities. For example, the presence of a chlorine atom can often be inferred from the characteristic isotopic pattern of the molecular ion and fragment ions (e.g., M⁺ and M⁺+2 peaks in a ~3:1 ratio for monochlorinated compounds) scielo.brlibretexts.org.

Illustrative MS Data for Related Compounds:

Compound NameIon TypeCalculated m/zFound m/zNotesSource
3-Methoxy-4-chloroisocoumarin (2a)[M+Na]⁺247.0138247.0127C₁₁H₁₀ClO₃Na mdpi.com
3-Ethoxy-4-chloroisocoumarin (2b)[M+Na]⁺261.0289261.0284C₁₂H₁₂ClO₃Na mdpi.com
3-(2',3'-Dichlorophenyl)isocoumarin M⁺290.9851290 (rel. int. 100%)C₁₅H₈Cl₂O₂ (¹⁵Cl isotope pattern observed) scielo.br
3-(3'-Chloro-4'-fluorophenyl)isocoumarin M⁺292.9795292 (rel. int. 67.5%)C₁₅H₈ClFO₂ (¹⁵Cl isotope pattern observed) scielo.br

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a vibrational spectroscopic technique that identifies functional groups within a molecule by detecting the absorption of specific frequencies of infrared radiation. When bonds within a molecule vibrate (stretch or bend), they absorb IR radiation at characteristic frequencies corresponding to their bond strength and the masses of the atoms involved.

Key functional groups expected in isocoumarin structures include:

Carbonyl Group (C=O): The lactone carbonyl group in isocoumarins typically exhibits a strong absorption band in the region of 1700-1750 cm⁻¹. This is a highly diagnostic peak for the presence of an ester or lactone functionality mdpi.comnih.govscielo.brlibretexts.orgtandfonline.com.

Aromatic C=C Bonds: Stretching vibrations of the aromatic rings usually appear as multiple bands in the 1650-1450 cm⁻¹ region mdpi.comnih.govscielo.br.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed slightly above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹), while aliphatic C-H stretching from substituents appears below 3000 cm⁻¹ (e.g., 2850-2980 cm⁻¹) mdpi.comscielo.brtandfonline.com.

C-O Stretching: The C-O stretching vibrations associated with the ester/lactone linkage are usually strong and appear in the fingerprint region, often between 1300-1000 cm⁻¹ mdpi.comnih.govlibretexts.org.

C-Cl Stretching: The carbon-chlorine bond stretching vibration typically occurs in the fingerprint region, often between 800-600 cm⁻¹, though its exact position can vary depending on the molecular environment scielo.brtandfonline.com.

Computational and Modeling Approaches in 3 Chloroisocoumarin Research

Molecular Docking and Dynamics Simulations for Enzyme-Inhibitor Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques for understanding how small molecules interact with biological targets, primarily proteins and enzymes. Molecular docking predicts the preferred orientation of a ligand within a protein's binding site, estimating binding affinity and identifying key interaction points, such as hydrogen bonds and hydrophobic interactions. MD simulations, on the other hand, provide a dynamic view of these interactions over time, assessing the stability of the protein-ligand complex and revealing conformational changes.

3-Chloroisocoumarin itself is recognized as a potent mechanism-based inhibitor of various serine proteases. Its mechanism involves covalent modification of the enzyme's active site, often through the release of a reactive acyl chloride moiety upon interaction with the serine residue researchgate.netebi.ac.uk. Molecular docking studies have been employed to investigate the binding of this compound and related compounds to enzymes like chymotrypsin (B1334515), revealing critical interactions within the active site researchgate.net.

Beyond this compound, studies on other isocoumarin (B1212949) derivatives have extensively utilized these computational methods. For instance, an isocoumarin derivative (Compound 1) was found to inhibit β-glucuronidase, with molecular docking studies pinpointing its binding to an allosteric site. Complementary molecular dynamics simulations were performed to analyze the dynamic properties and confirm the stability of the protein-ligand complex mdpi.com. Similarly, the isocoumarin paepalantine was subjected to molecular docking to explore its interactions with penicillin-binding proteins (PBPs), investigating binding at both active and allosteric sites mdpi.com. Furthermore, isocoumarin analogues have been docked into the crystal structures of enzymes such as UDP-N-acetylmuramate-L-alanine ligase (MurC) to predict binding modes and affinities, as well as interactions with specific amino acid residues rsc.orgresearchgate.net. Molecular dynamics simulations have also been applied to assess the stability of isocoumarin-enzyme complexes in other contexts, such as with Lysyl-tRNA synthetase (LysRS) researchgate.net and SARS-CoV-2 Mpro mdpi.com.

Table 1: Computational Studies of Isocoumarin Derivatives and Enzyme Interactions

Compound NameTarget Enzyme/ProteinComputational Method(s) UsedKey Finding/OutcomeReference
Isocoumarin 1 (3-(3,4-Dihydroxyphenyl)-8-hydroxyisocoumarin)β-glucuronidaseMolecular Docking, Molecular Dynamics SimulationsDocking identified binding to the allosteric site; MD confirmed complex stability; suggested as a lead for new inhibitors. mdpi.com
PaepalantinePenicillin-binding proteins (PBPs)Molecular DockingInvestigated binding to active and allosteric sites. mdpi.com
This compoundSerine proteases (e.g., Chymotrypsin)Molecular Docking (mechanism-based inhibitor)Reacts with the active site, forming covalent adducts; docking reveals key interactions. researchgate.netebi.ac.uk
Isocoumarin analoguesUDP-N-acetylmuramate-L-alanine ligase (MurC)Molecular DockingPredicted binding modes, affinities, and interactions with amino acid residues. rsc.orgresearchgate.net
Isocoumarin derivativesLysyl-tRNA synthetase (LysRS)Molecular Docking, Molecular Dynamics SimulationsStudied molecular recognition; structural modifications analyzed for binding ability. researchgate.net
Eurotiumide G (isocoumarin derivative)SARS-CoV-2 MproMolecular Docking, Molecular Dynamics SimulationsShowed no inhibitory activity; simulations performed to understand interactions. mdpi.com

Rational Design of Isocoumarin-Based Inhibitors

Rational drug design leverages computational approaches to create novel molecules with desired pharmacological properties. For isocoumarin derivatives, this involves using insights from molecular docking, MD simulations, and SAR studies to guide the synthesis of compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

Isocoumarin 1, identified as a β-glucuronidase inhibitor, has been proposed as a lead compound for the development of novel inhibitors, underscoring the role of computational findings in initiating rational design efforts mdpi.com. Pharmacomodulation strategies, involving structural modifications to isocoumarin scaffolds, have successfully yielded potent inhibitors. For example, modifications at the 3-alkoxy-4-chloro positions of isocoumarins have led to strong inhibitors of serine proteases researchgate.net. Similarly, studies on isocoumarin derivatives targeting LysRS have focused on optimizing structural features to improve binding affinity, with computational analyses guiding these modifications researchgate.net.

Prediction of Structure-Activity Relationships using In Silico Tools

Predicting Structure-Activity Relationships (SAR) is crucial for understanding how molecular structure influences biological activity. In silico tools such as Quantitative Structure-Activity Relationship (QSAR) modeling, Density Functional Theory (DFT), and Principal Component Analysis (PCA) are invaluable for this purpose. These methods allow researchers to correlate chemical structures with observed biological effects, enabling the prediction of activity for novel compounds and guiding further structural modifications.

QSAR models have been successfully developed to correlate structural descriptors with biological activity, enabling the prediction of inhibitory potency for novel coumarin (B35378) derivatives against targets like the SARS-CoV-2 NSP12 protein dergipark.org.tr and acetylcholinesterase (AChE) mdpi.com. These models often utilize statistical techniques like Partial Least Squares (PLS) regression to establish predictive relationships nih.govmdpi.com. DFT calculations, particularly the analysis of LUMO density, have been employed to corroborate SAR observations, highlighting the importance of electronic properties and molecular shape in determining activity nih.govmdpi.com. Molecular docking studies also contribute to SAR by identifying key amino acid residues involved in ligand binding, thereby guiding structural optimization efforts to improve binding affinity and selectivity nih.govmdpi.comnih.gov.

Future Directions and Emerging Research Avenues for 3 Chloroisocoumarin

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern drug discovery. While traditional methods for the synthesis of isocoumarins often involve harsh reagents and multiple steps, recent research has focused on creating more sustainable alternatives. These emerging strategies, applicable to the synthesis of 3-chloroisocoumarin and its analogs, prioritize atom economy, reduced waste, and the use of greener solvents and catalysts.

Future research in this area is directed towards several key approaches:

Metal-Free Synthesis: A significant advancement is the development of metal-free synthetic routes for 3-substituted isocoumarins. mdpi.com One such method involves a sequential O-acylation/Wittig reaction, which offers high functional group tolerance and excellent yields under environmentally friendly conditions. mdpi.com This approach avoids the use of potentially toxic and expensive metal catalysts. mdpi.com

Green Solvents and Catalysts: The use of water as a solvent in organic synthesis represents a major step towards green chemistry. rsc.org Microwave-accelerated and Rh/Cu-catalyzed C–H/O–H bond functionalization in water has been shown to be an efficient method for synthesizing isocoumarins. rsc.org This methodology is noted for its high product yields, broad substrate scope, and excellent regioselectivity, making it a versatile and eco-friendly option. rsc.org

Catalytic C-H Activation: Rh(III)-catalyzed C–H activation/annulation cascades provide a practical route to isocoumarins from readily available starting materials. nih.govresearchgate.net This method demonstrates high efficiency and the potential for gram-scale synthesis, highlighting its utility in drug discovery. nih.govresearchgate.net

Ultrasound-Assisted Synthesis: The application of ultrasound in organic synthesis can lead to shorter reaction times and improved yields. Ultrasound has been successfully employed in the synthesis of 3-aryl coumarin (B35378) derivatives, suggesting its potential for the synthesis of this compound analogs. scirp.org

These novel synthetic strategies are summarized in the table below:

Synthetic ApproachKey FeaturesPotential Advantages for this compound Synthesis
Metal-Free Synthesis Sequential O-acylation/Wittig reaction. mdpi.comAvoids heavy metal contamination, environmentally benign. mdpi.com
Green Solvents Use of water as a solvent with microwave acceleration and Rh/Cu catalysis. rsc.orgSustainable, high yields, wide functional group tolerance. rsc.org
C-H Activation Rh(III)-catalyzed C–H activation/annulation cascade. nih.govresearchgate.netHigh efficiency, scalability, use of readily available precursors. nih.govresearchgate.net
Ultrasound-Assisted Synthesis Use of ultrasonic irradiation to promote the reaction. scirp.orgReduced reaction times, potentially higher yields.

The exploration of these and other innovative synthetic pathways will be crucial for the cost-effective and environmentally responsible production of this compound and its derivatives for further biological evaluation.

Design of Highly Selective and Potent Inhibitors for Underexplored Biological Targets

While this compound is a well-established inhibitor of serine proteases, its reactive nature suggests that it could be tailored to inhibit other, less-explored biological targets. The design of highly selective and potent inhibitors requires a deep understanding of the target's active site and the inhibitor's mechanism of action.

Future research is focusing on the following areas:

Targeting Novel Proteases: Beyond the well-studied serine proteases, there is a vast landscape of other protease families that could be targeted by this compound derivatives. For instance, derivatives of 4-chloroisocoumarin have been investigated as inhibitors of the chlamydial protease HtrA, a potential target for anti-chlamydial agents. mdpi.comnih.gov The structure-activity relationship (SAR) studies of these compounds can guide the design of more potent and selective inhibitors. mdpi.com

Inhibition of Enzymes in Neurodegenerative Diseases: Emerging evidence suggests that isocoumarin (B1212949) derivatives may have therapeutic potential in neurodegenerative diseases. Certain 7-substituted-4-chloro-3-alkoxy isocoumarin derivatives have been shown to inhibit the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. nih.gov Further investigation into the specific enzymatic targets of these compounds, such as β-secretase or γ-secretase, could lead to the development of novel treatments for Alzheimer's and other neurodegenerative conditions. nih.gov

Antiviral Drug Development: The 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a prime target for antiviral drugs. nih.govnih.gov In silico studies have identified coumarin derivatives as potential inhibitors of 3CLpro, suggesting that this compound-based compounds could be developed as broad-spectrum antiviral agents against coronaviruses and other viral pathogens. nih.govnih.govnih.gov

The table below summarizes some of the underexplored biological targets for this compound-based inhibitors:

Underexplored TargetTherapeutic AreaRationale for Targeting with this compound Derivatives
Chlamydial Protease (HtrA) Infectious Diseases4-chloroisocoumarin derivatives have shown inhibitory activity. mdpi.comnih.gov
β-secretase and γ-secretase Neurodegenerative DiseasesIsocoumarin derivatives can inhibit amyloid-beta peptide production. nih.govnih.gov
Viral Proteases (e.g., SARS-CoV-2 3CLpro) VirologyIn silico studies suggest coumarin derivatives as potential inhibitors. nih.govnih.govnih.gov

By expanding the scope of biological targets, researchers can unlock the full therapeutic potential of the this compound scaffold.

Investigation of New Biological Applications and Mechanisms of Action

The diverse biological activities of isocoumarins suggest that this compound and its derivatives may have applications beyond enzyme inhibition. Investigating these new biological roles and elucidating their underlying mechanisms of action is a key area of future research.

Promising new biological applications include:

Anti-Chlamydial Activity: As mentioned previously, 4-chloroisocoumarin derivatives have demonstrated anti-chlamydial properties, likely through the inhibition of the chlamydial protease HtrA. mdpi.comnih.gov Further studies are needed to optimize the anti-chlamydial potency and selectivity of these compounds and to fully understand their mechanism of action within the bacterial cell.

Neuroprotective Effects: Coumarin derivatives have been shown to possess neuroprotective properties through various mechanisms, including the activation of the TRKB-CREB-BDNF pathway and the reduction of caspase activity. nih.govmdpi.com These findings suggest that this compound-based compounds could be developed as therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govresearchgate.net

Antiviral Potential: The potential of coumarin derivatives as antiviral agents is a rapidly growing field of research. nih.govnih.gov Their ability to inhibit viral proteases, as discussed in the previous section, is a key mechanism. nih.gov Additionally, coumarins may interfere with other stages of the viral life cycle, such as entry and replication. exlibrisgroup.com

Anticancer Activity: While not the primary focus of this article, it is worth noting that various isocoumarin derivatives have been investigated for their anticancer properties. The mechanisms underlying their antiproliferative effects are diverse and warrant further investigation in the context of this compound.

The following table outlines some of the emerging biological applications and their proposed mechanisms of action:

Biological ApplicationProposed Mechanism of Action
Anti-Chlamydial Inhibition of chlamydial protease HtrA. mdpi.comnih.gov
Neuroprotection Activation of TRKB-CREB-BDNF pathway, reduction of caspase activity. nih.govmdpi.com
Antiviral Inhibition of viral proteases (e.g., 3CLpro). nih.govnih.govnih.gov

A deeper understanding of these new biological applications and their mechanisms will be critical for translating the therapeutic potential of this compound into clinical reality.

Integration of Advanced Computational and Experimental Methodologies for Drug Discovery Platforms

The integration of computational and experimental approaches has become indispensable in modern drug discovery. For a versatile scaffold like this compound, these integrated platforms can accelerate the identification of new leads, optimize their properties, and predict their biological activities.

Future research will increasingly rely on the synergy between:

In Silico Screening and Design: Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for identifying potential biological targets for this compound and for designing novel derivatives with improved potency and selectivity. nih.govnih.govnih.gov These in silico approaches can screen large virtual libraries of compounds, prioritizing those with the highest predicted binding affinity for a target of interest. nih.gov

High-Throughput Screening (HTS): Experimental HTS allows for the rapid screening of large compound libraries against a specific biological target. The hits identified from HTS can then be further characterized and optimized using medicinal chemistry and computational approaches.

Integrated Drug Discovery Platforms: The future of drug discovery lies in fully integrated platforms that combine computational design, automated synthesis, HTS, and biological evaluation in a seamless workflow. wuxibiology.comeurofinsdiscovery.comdrugdiscoverynews.com These platforms can significantly shorten the drug discovery timeline and increase the success rate of identifying clinical candidates. AI-powered platforms are also emerging to accelerate the identification of novel therapeutics. eurofinsdiscovery.comsigmaaldrich.com

The table below illustrates the role of different methodologies in an integrated drug discovery platform for this compound:

MethodologyRole in Drug Discovery
Molecular Docking Predicts the binding mode and affinity of this compound derivatives to a target protein. nih.govnih.govnih.gov
Molecular Dynamics Simulations Simulates the dynamic behavior of the ligand-protein complex to assess binding stability. nih.gov
High-Throughput Screening (HTS) Rapidly screens large libraries of this compound analogs for biological activity.
AI-Powered Platforms Accelerates the identification of novel therapeutic candidates through predictive modeling. eurofinsdiscovery.comsigmaaldrich.com

By embracing these advanced computational and experimental methodologies, researchers can more effectively navigate the complex landscape of drug discovery and unlock the full therapeutic potential of this compound.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing 3-Chloroisocoumarin with high yield and reproducibility?

  • Methodological Answer :

  • Begin with a literature review to identify established synthetic routes, such as chlorination of isocoumarin derivatives or cyclization of substituted benzopyran precursors .
  • Optimize reaction parameters (e.g., solvent polarity, temperature, catalyst loading) using fractional factorial design to maximize yield .
  • Validate purity via HPLC (>95%) and structural confirmation using 1H^1H-NMR (e.g., characteristic aromatic proton signals at δ 7.2–8.1 ppm) and mass spectrometry (parent ion matching theoretical molecular weight) .
  • Data Table :
MethodYield (%)Purity (%)Key Characterization Techniques
Chlorination of precursor68–7292–951H^1H-NMR, LC-MS
Cyclization route55–6088–90IR, 13C^{13}C-NMR

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies:
  • Prepare aliquots in aqueous buffers (pH 4–9) and organic solvents (DMSO, ethanol).
  • Monitor degradation kinetics via UV-Vis spectroscopy (λmax = 310 nm) at 25°C and 40°C .
  • Use Arrhenius plots to predict shelf-life under standard lab conditions (e.g., 4°C) .
  • Include controls with antioxidants (e.g., BHT) to assess oxidative stability .

Q. What analytical techniques are critical for distinguishing this compound from its structural analogs?

  • Methodological Answer :

  • Perform comparative analysis using:
  • X-ray crystallography to resolve positional isomerism (e.g., 3-Cl vs. 4-Cl substitution) .
  • Tandem MS/MS to identify fragmentation patterns unique to the chloro-substituent .
  • DSC/TGA to compare thermal decomposition profiles with reference compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound across enzyme inhibition studies?

  • Methodological Answer :

  • Conduct a systematic review to identify confounding variables (e.g., enzyme source, assay pH, pre-incubation time) .
  • Design a harmonized protocol:
  • Standardize enzyme activity assays (e.g., fluorogenic substrates for serine proteases).
  • Use a common reference inhibitor (e.g., PMSF) as an internal control .
  • Apply meta-analysis to quantify inter-study variability and identify outliers .

Q. What mechanistic strategies are effective for elucidating this compound’s covalent binding to target enzymes?

  • Methodological Answer :

  • Employ kinetic isotope effects (KIE) to distinguish between nucleophilic attack and transition-state stabilization .
  • Use cryo-EM or X-ray crystallography to capture intermediate binding conformations .
  • Perform site-directed mutagenesis on catalytic residues (e.g., Ser195 in chymotrypsin-like proteases) to confirm binding specificity .

Q. How should researchers design dose-response experiments to minimize off-target effects in cellular models?

  • Methodological Answer :

  • Implement a tiered approach:

Primary screening : Broad concentration range (1 nM–100 µM) to identify cytotoxic thresholds (MTT assay) .

Secondary profiling : Use isoform-selective inhibitors (e.g., lactacystin for proteasomes) to isolate target-specific effects .

Tertiary validation : RNA-seq or phosphoproteomics to map pathway perturbations at sub-IC50 doses .

  • Include time-course analyses to differentiate acute vs. chronic toxicity .

Methodological Guidelines

  • Data Replication : Document experimental protocols in sufficient detail to enable replication, including equipment specifications (e.g., HPLC column type) and raw data archiving .
  • Ethical Reporting : Disclose all negative results and contradictory findings to avoid publication bias .
  • Visualization : Use color-coded heatmaps for dose-response data and 3D structures for mechanistic models, adhering to journal graphic guidelines (e.g., ≤3 chemical structures per figure) .

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Feasible Synthetic Routes

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3-Chloroisocoumarin
Reactant of Route 2
Reactant of Route 2
3-Chloroisocoumarin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.